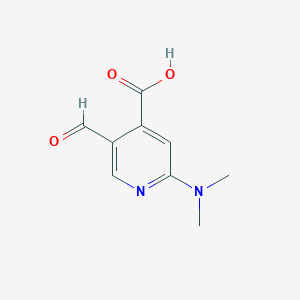
2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis and application of compounds similar to 2-(Dimethylamino)-5-formylpyridine-4-carboxylic acid have been explored in various studies. For example, Inanaga et al. (1979) developed a rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides in the presence of 4-dimethylaminopyridine, highlighting the utility of similar compounds in synthesizing large-ring lactones (Inanaga, K. Hirata, H. Saeki, T. Katsuki, M. Yamaguchi, 1979). This indicates the role of dimethylamino-functionalized pyridines in facilitating esterification processes, which are crucial in organic synthesis and pharmaceutical manufacturing.
Antitumor Activities
Research on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which shares a similar structural motif with this compound, has shown in vivo antitumor activity. Denny et al. (1987) found that 5-substituted compounds with electron-withdrawing groups exhibit activity against solid tumors, underlining the potential of such compounds in developing antitumor agents (Denny, G. Atwell, G. Rewcastle, B. Baguley, 1987).
Supramolecular Chemistry
4-Dimethylaminopyridine and its derivatives have been extensively used in supramolecular chemistry to form non-covalent bonded architectures with organic acids. Zhang et al. (2015) reported the preparation of multicomponent organic acid–base adducts with various organic acids, showcasing the utility of dimethylamino pyridines in creating complex supramolecular structures (Zhang, Shouwen Jin, Xianhong Wen, B. Liu, Y. Fang, Yani Zhang, Da‐qi Wang, 2015).
Polymerization Processes
The role of dimethylaminopyridine compounds in ring-opening polymerization (ROP) has also been explored. Pounder et al. (2011) investigated the ROP of an O-carboxyanhydride (OCA) monomer derived from L-malic acid using 4-dimethylaminopyridine as a catalyst, although noting the emergence of undesirable side products. This research points to the potential applications of such compounds in polymer chemistry and materials science (Pounder, D. Fox, Ian A. Barker, M. J. Bennison, A. P. Dove, 2011).
Molecular Recognition and Sensing
In the domain of molecular recognition and sensing, the use of dimethylaminopyridine derivatives for detecting substances through mechanisms like Lossen rearrangement has been reported. Huo et al. (2019) designed a fluorescence "light-up" probe for the nerve agent mimic diethyl chlorophosphate (DCP), demonstrating the versatility of these compounds in creating sensitive and selective detection systems (Huo, Manman Du, A. Shen, Mengwen Li, Yaru Lai, X. Bai, A. Gong, Yunxu Yang, 2019).
Propiedades
IUPAC Name |
2-(dimethylamino)-5-formylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)8-3-7(9(13)14)6(5-12)4-10-8/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRDLZLINAXOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2728841.png)

![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2728844.png)

amine](/img/structure/B2728851.png)

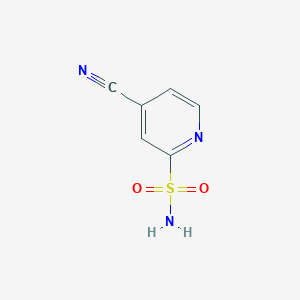
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2728854.png)
![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2728855.png)
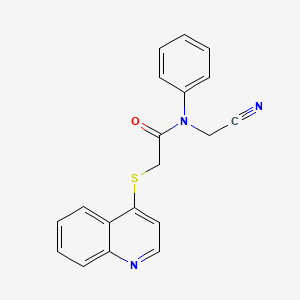

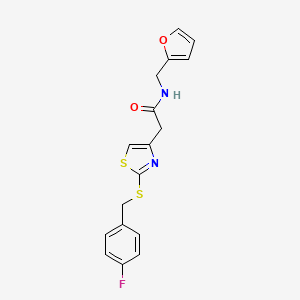
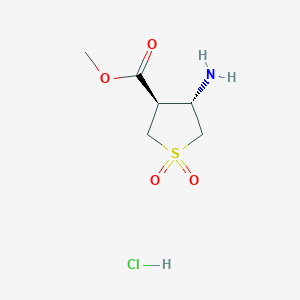
![({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate](/img/structure/B2728861.png)
